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Compound of Interest

2-Chlorotetrafluoropropionyl!
Compound Name:
bromide

cat. No.: B1351132

CAS Number: 261503-70-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotetrafluoropropionyl bromide is a halogenated acyl bromide of interest in synthetic
organic chemistry. Its structure, featuring both chlorine and fluorine atoms on a short alkyl
chain, as well as a reactive acyl bromide functional group, suggests its potential as a versatile
building block for the introduction of fluorinated moieties into complex molecules. Such
fluorinated compounds are of significant interest in medicinal chemistry and materials science
due to the unique electronic and steric properties conferred by fluorine atoms, which can
enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This technical guide provides a summary of the currently available information on 2-
Chlorotetrafluoropropionyl bromide, including its chemical and physical properties. Due to
the limited availability of detailed experimental data in the public domain for this specific
compound, this guide also presents plausible synthetic and reactive pathways based on
established principles of organic chemistry for structurally related molecules.

Chemical and Physical Properties
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The quantitative data available for 2-Chlorotetrafluoropropionyl bromide is limited and
primarily derived from chemical supplier catalogs. A summary of these properties is presented
in Table 1.

Table 1: Physical and Chemical Properties of 2-Chlorotetrafluoropropionyl Bromide

Property Value Source

CAS Number 261503-70-2 Public Chemical Databases
Molecular Formula CsCIF4OBr Calculated

Molecular Weight 243.38 g/mol Calculated

SMILES FC(F)(F)C(F)(CHC(=0)Br Public Chemical Databases
Purity Typically =95% Commercial Supplier Data
MDL Number MFCD00155716 Commercial Supplier Data

Note: Detailed experimental data on properties such as boiling point, melting point, density, and
spectral data (NMR, IR, MS) are not readily available in published literature.

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of 2-
Chlorotetrafluoropropionyl bromide is not publicly documented, a plausible synthetic route
can be conceptualized based on standard organic transformations. A potential pathway could
involve the bromination of a suitable carboxylic acid precursor.
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Starting Material Reagent

2-Chloro-2,3,3,3-tetrafluoropropanoic acid Brominating Agent (e.g., PBr3, SOBr2)

l

Halogen Exchange

= 2-Chlorotetrafluoropropionyl bromide =

Click to download full resolution via product page
Caption: Plausible synthesis of 2-Chlorotetrafluoropropionyl bromide.
Experimental Protocol Considerations:
A general procedure for such a transformation would likely involve the following steps:

e Reaction Setup: The starting carboxylic acid would be charged into a dry reaction vessel
under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl bromide
product.

o Reagent Addition: A suitable brominating agent, such as phosphorus tribromide (PBrs) or
thionyl bromide (SOBTr2), would be added cautiously, likely at a reduced temperature to
control the initial exotherm.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1351132?utm_src=pdf-body-img
https://www.benchchem.com/product/b1351132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Reaction Conditions: The reaction mixture would then be stirred, potentially with gentle
heating, for a period sufficient to ensure complete conversion. The progress of the reaction
could be monitored by techniques such as IR spectroscopy (disappearance of the broad O-H
stretch of the carboxylic acid and appearance of the C=0 stretch of the acyl bromide).

e Workup and Purification: Upon completion, the product would be isolated from the reaction
mixture. This would typically involve distillation to separate the volatile acyl bromide from
non-volatile byproducts.

Reactivity and Potential Applications

As an acyl bromide, 2-Chlorotetrafluoropropionyl bromide is expected to be a reactive
electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity makes it
a potentially valuable reagent for introducing the 2-chloro-tetrafluoropropionyl group into
various molecules.

Example Nucleophiles

2-Chlorotetrafluoropropionyl bromide Nucleophile (Nu-H) |

Nucleophilic Acyl Substitution

Forms C-Nu bond Forms H-Br

<®» < Byproduct

Click to download full resolution via product page
Caption: General reactivity of 2-Chlorotetrafluoropropionyl bromide.

Key Applications in Drug Development:
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o Ester and Amide Formation: The most common reactions would involve the treatment of 2-
Chlorotetrafluoropropionyl bromide with alcohols or amines to form the corresponding
esters and amides. In drug development, the introduction of a fluorinated acyl group can
modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

» Friedel-Crafts Acylation: It could also be used as an acylating agent in Friedel-Crafts
reactions with aromatic compounds to introduce the fluorinated ketone moiety.

Experimental Protocol for a General Acylation Reaction:

o Reactant Preparation: A solution of the nucleophile (e.g., an alcohol or amine) and a non-
nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane
or diethyl ether) would be prepared in a dry reaction flask under an inert atmosphere and
cooled in an ice bath.

o Reagent Addition: A solution of 2-Chlorotetrafluoropropionyl bromide in the same solvent
would be added dropwise to the cooled solution of the nucleophile.

e Reaction Monitoring: The reaction would be stirred at a low temperature and gradually
allowed to warm to room temperature. The progress could be monitored by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

» Quenching and Workup: Once the reaction is complete, it would be quenched by the addition
of water or a dilute aqueous acid. The organic layer would be separated, washed with brine,
dried over an anhydrous salt (e.g., MgSOa4 or Na2S0a4), and the solvent removed under
reduced pressure.

 Purification: The crude product would then be purified, typically by column chromatography
on silica gel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chlorotetrafluoropropionyl bromide is not
widely available, general precautions for handling reactive acyl halides should be strictly
followed:
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e Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal
protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant
gloves, is mandatory.

o Reactivity Hazards: Acyl bromides are corrosive and react violently with water and other
protic solvents, releasing hydrogen bromide gas, which is also corrosive and toxic. They are
lachrymatory and can cause severe burns to the skin, eyes, and respiratory tract.

o Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such
as water, alcohols, amines, and strong bases.

Conclusion

2-Chlorotetrafluoropropionyl bromide is a potentially useful, though not extensively
documented, fluorinated building block for organic synthesis. Its high reactivity as an acyl
bromide suggests its utility in introducing the 2-chloro-tetrafluoropropionyl moiety into a variety
of substrates. The presence of both chlorine and a trifluoromethyl group offers multiple sites for
potential further transformations. Researchers and drug development professionals interested
in utilizing this compound should proceed with caution, relying on established protocols for
similar reactive acyl halides, and should perform small-scale trial reactions to determine optimal
conditions. Further research into the synthesis, reactivity, and spectroscopic characterization of
this compound would be beneficial to the wider scientific community.

« To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chlorotetrafluoropropionyl
Bromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351132#2-chlorotetrafluoropropionyl-bromide-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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